molecular formula C19H26N2O5S B2796267 2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 799250-51-4

2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No. B2796267
CAS RN: 799250-51-4
M. Wt: 394.49
InChI Key: WKLJTSBXAWSUKP-UHFFFAOYSA-N
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Description

“2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods have been developed, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular formula of “2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is C19H26N2O5S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is 394.49. Further physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the retrieved literature.

Scientific Research Applications

Aurora Kinase Inhibition

The compound has been noted in the context of aurora kinase inhibition, which can be crucial for cancer treatment. Specifically, derivatives of piperidine-carboxylic acid are used to inhibit Aurora A, indicating potential applications in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Activity

Compounds containing the piperidin-1-ylsulfonyl moiety have shown promising antibacterial activity. For instance, piperidine containing pyrimidine imines and thiazolidinones synthesized under microwave irradiation have been studied for their antibacterial properties, indicating the potential of these compounds in microbial infection control (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Enzyme Inhibition Studies

Synthesized compounds with piperidin-1-ylsulfonyl have been tested against enzymes like butyrylcholinesterase (BChE), showing potential as enzyme inhibitors. The interaction of these compounds with amino acid residues essential for enzyme activity highlights their potential in therapeutic applications, especially in conditions where enzyme inhibition is beneficial (H. Khalid et al., 2016).

Mechanism of Action

While the specific mechanism of action for “2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid” is not mentioned in the available literature, piperidine derivatives are known to exhibit a wide range of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and other therapeutic applications .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods, the discovery of new biological activities, and the design of new drugs containing the piperidine moiety are all potential future directions .

properties

IUPAC Name

2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c22-18(16-6-2-3-7-17(16)19(23)24)20-14-8-10-15(11-9-14)27(25,26)21-12-4-1-5-13-21/h8-11,16-17H,1-7,12-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLJTSBXAWSUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

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